5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide
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Overview
Description
5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring attached to a pyridinone moiety, and it is often used in the form of its dihydrobromide salt for enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Piperazin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.
Scientific Research Applications
5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Piperazin-1-yl-1H-pyridin-2-one involves its interaction with serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The compound’s molecular targets include the serotonin transporter (SERT) and various serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with potential serotonin reuptake inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with different biological activities.
Uniqueness
5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide is unique due to its specific combination of a piperazine ring and a pyridinone moiety, which imparts distinct chemical and biological properties. Its ability to inhibit serotonin reuptake makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Biological Activity
5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a piperazine derivative characterized by its pyridine ring and piperazine moiety. The compound's molecular formula is typically represented as C10H12Br2N4O, with a molecular weight of approximately 364.04 g/mol. The dihydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.
Synthesis
The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one involves the condensation of piperazine with appropriate pyridine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions. The final product can be purified through recrystallization or chromatography.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of compounds related to 5-Piperazin-1-yl-1H-pyridin-2-one. For instance, derivatives exhibiting serotonin (5-HT) reuptake inhibition have shown promise in preclinical models. A notable study indicated that certain derivatives could significantly antagonize serotonin depletion induced by p-chloroamphetamine in rat models, suggesting their utility in treating depression .
Anticancer Properties
Research has demonstrated that piperazine derivatives, including 5-Piperazin-1-yl-1H-pyridin-2-one, exhibit cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
A20 | A431 (human epidermoid) | <10 | Apoptosis induction |
B16 | Melanoma | <15 | Cell cycle arrest |
HeLa | Cervical cancer | <5 | Caspase activation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that piperazine derivatives demonstrate significant antibacterial and antifungal activities against various pathogens, including multi-drug resistant strains . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Table 2: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bacteriostatic |
Escherichia coli | 64 | Bactericidal |
Candida albicans | 16 | Fungistatic |
The biological activities of 5-Piperazin-1-yl-1H-pyridin-2-one are attributed to its interaction with various biological targets:
Serotonin Receptors : Compounds derived from this scaffold may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission and potentially alleviating symptoms of depression and anxiety.
Cell Cycle Regulators : The anticancer activity is linked to the modulation of cyclins and cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in tumor cells.
Antimicrobial Targets : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis and disruption of membrane integrity.
Case Studies
A significant case study involved the evaluation of a specific derivative of 5-Piperazin-1-yl-1H-pyridin-2-one in an animal model for antidepressant activity. The study showed a marked reduction in immobility time during the forced swimming test (FST), indicating antidepressant-like effects comparable to established SSRIs .
Another study focused on the anticancer potential where the compound was tested against several human cancer cell lines. Results indicated that it could effectively inhibit tumor growth through apoptosis induction, showcasing its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
5-piperazin-1-yl-1H-pyridin-2-one;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2BrH/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12;;/h1-2,7,10H,3-6H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFTVUMZDHCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC(=O)C=C2.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.